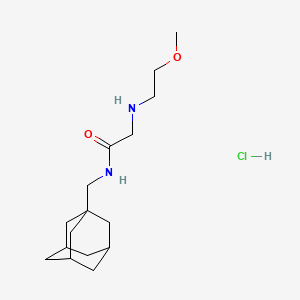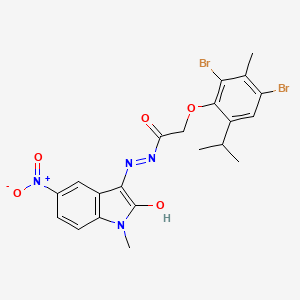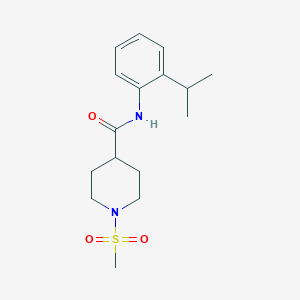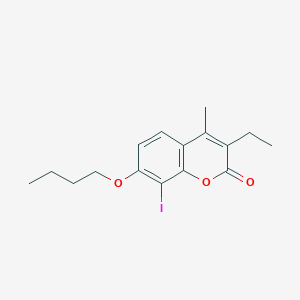
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide, also known as CFT or WIN 35,065-2, is a chemical compound that belongs to the class of phenyltropanes. It has gained significant attention in scientific research due to its potential as a dopamine reuptake inhibitor and its ability to modulate the reward pathway in the brain.
Scientific Research Applications
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide has been extensively studied in scientific research for its potential as a dopamine reuptake inhibitor and its ability to modulate the reward pathway in the brain. It has been shown to increase dopamine release and decrease dopamine reuptake, leading to an increase in dopamine levels in the brain. This effect has been implicated in the potential use of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide as a treatment for cocaine addiction and other substance use disorders.
Mechanism of Action
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling and activation of the reward pathway in the brain. This mechanism of action is similar to that of cocaine, which is a known dopamine reuptake inhibitor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide are primarily related to its ability to modulate the reward pathway in the brain. It has been shown to increase locomotor activity and induce conditioned place preference in animal models, indicating its potential as a drug of abuse. Additionally, N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide has been shown to increase dopamine release in the nucleus accumbens, a key region of the brain involved in reward processing.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide has several advantages for use in lab experiments. It is a highly potent and selective dopamine reuptake inhibitor, making it a useful tool for studying the dopamine system in the brain. Additionally, it has a long half-life and can be administered orally, allowing for convenient dosing in animal models. However, N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide also has limitations, including its potential for abuse and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide. One area of interest is the potential use of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide as a treatment for substance use disorders, particularly cocaine addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide and its potential for toxicity. Finally, the development of novel dopamine reuptake inhibitors based on the structure of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide may lead to the discovery of new treatments for a variety of psychiatric and neurological disorders.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then reacted with formic acid to obtain N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide. The synthesis of N-(3-chlorophenyl)-2-formylhydrazinecarbothioamide is a multi-step process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the final product.
properties
IUPAC Name |
N-[(3-chlorophenyl)carbamothioylamino]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3OS/c9-6-2-1-3-7(4-6)11-8(14)12-10-5-13/h1-5H,(H,10,13)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAENCGNYLGAYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NNC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B5227574.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227581.png)
![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide](/img/structure/B5227595.png)


![3-isobutyl-1-(2-methoxyethyl)-8-(4-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5227619.png)
![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5227624.png)


![1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone](/img/structure/B5227653.png)

![6-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B5227672.png)
![N'-benzyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5227673.png)